molecular formula C27H19N3O2S B2697261 N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE CAS No. 900633-69-4

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B2697261
CAS No.: 900633-69-4
M. Wt: 449.53
InChI Key: UGZBLEJEPMRJSI-UHFFFAOYSA-N
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Description

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a heterocyclic compound featuring a xanthene carboxamide core linked to a substituted phenyl group bearing a thiazolo[5,4-b]pyridine moiety. This structure combines aromatic and fused heterocyclic systems, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial properties. The compound’s crystallographic characterization likely employs software such as SHELXL for refinement, a widely trusted tool in small-molecule structural analysis .

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2S/c1-16-12-13-17(26-30-20-9-6-14-28-27(20)33-26)15-21(16)29-25(31)24-18-7-2-4-10-22(18)32-23-11-5-3-8-19(23)24/h2-15,24H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBLEJEPMRJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting from commercially available substancesCommon reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.

Scientific Research Applications

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit PI3K by binding to the enzyme and preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives, particularly N-substituted carbazoles and thiazolo-pyridine hybrids.

Structural Analogues: N-Substituted Carbazoles

Salih et al. synthesized two N-substituted carbazoles (compounds 24 and 25), which include triazanylidene and pyrimidinone/pyrazol-one moieties (Figure 8 in the original work) . While these compounds lack the xanthene carboxamide group, they share the following similarities and differences with the target compound:

Parameter Target Compound Carbazole Derivatives (24, 25)
Core Structure Xanthene carboxamide + thiazolo[5,4-b]pyridine Carbazole + triazanylidene + pyrimidinone/pyrazol-one
Key Functional Groups Amide, thiazolo-pyridine, methylphenyl Carbazole, triazane, ketone
Synthetic Complexity High (due to fused thiazolo-pyridine and xanthene systems) Moderate (relies on carbazole acetylation and cyclization)
Potential Applications Kinase inhibition (inferred from thiazolo-pyridine analogs) Antimicrobial/antioxidant (common in carbazole derivatives)

Key Observations :

  • The target compound’s thiazolo[5,4-b]pyridine group is structurally distinct from the triazanylidene systems in carbazoles, suggesting divergent electronic properties and binding affinities.
Thiazolo-Pyridine Hybrids

For example:

  • Thiazolo[5,4-b]pyridine-3-carboxamides show nanomolar IC₅₀ values in kinase assays, attributed to their planar aromatic systems and hydrogen-bonding capacity.
  • The methylphenyl substituent in the target compound may improve lipophilicity and membrane permeability compared to simpler thiazolo-pyridine derivatives.

Biological Activity

N-(2-Methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H19N3O2S
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 900633-69-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reactions with Hydrazonoyl Halides : Starting from readily available precursors and utilizing solvents such as ethanol.
  • Use of Continuous Flow Reactors : For industrial production to enhance yield and reduce environmental impact.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or disruption of cellular processes by binding to active sites or interfering with DNA replication. For instance, derivatives of thiazolo[5,4-b]pyridine have shown comparable effects to established chemotherapeutic agents like cisplatin in inhibiting cancer cell growth .
  • Case Study : In a study evaluating the cytotoxic effects on colorectal cancer cell lines DLD-1 and HT-29, it was found that treatment with this compound led to apoptosis induction via the activation of caspase pathways . The study demonstrated that 66.6% of DLD-1 cells exhibited active caspase-8 after treatment.

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Activity Against Bacteria : It has been tested against strains such as Pseudomonas aeruginosa and Escherichia coli, demonstrating effective inhibitory concentrations (MIC values) .

The biological activity is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The compound inhibits phosphoinositide 3-kinase (PI3K) by binding to its kinase domain, thus blocking its activity which is crucial for cancer cell survival .
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been confirmed in various studies .

Data Summary Table

Activity TypeCell Line/OrganismResultReference
AnticancerDLD-166.6% caspase-8 activation
AnticancerHT-29Induction of apoptosis
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
AntimicrobialEscherichia coliEffective inhibition

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